molecular formula C11H17ClN2O B1432015 4-(methylamino)-N-phenylbutanamide hydrochloride CAS No. 1797018-11-1

4-(methylamino)-N-phenylbutanamide hydrochloride

Cat. No. B1432015
M. Wt: 228.72 g/mol
InChI Key: LLFRZIGXQBHWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-N-phenylbutanamide hydrochloride, commonly known as MPHP, is a synthetic cathinone that belongs to the class of amphetamines. It is a psychoactive drug that has been used for recreational purposes due to its stimulant properties. However, MPHP has also been studied for its potential use in scientific research due to its unique chemical properties.

Mechanism Of Action

MPHP acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which results in the stimulation of the central nervous system. The exact mechanism of action of MPHP is not fully understood, but it is believed to involve the activation of dopamine receptors in the brain.

Biochemical And Physiological Effects

MPHP has been found to have a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. MPHP also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular problems and hyperthermia.

Advantages And Limitations For Lab Experiments

MPHP has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in various neurological disorders. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPHP also has several limitations. It is a psychoactive drug that can be abused, which raises ethical concerns about its use in research. It also has a range of adverse effects on the body, which can complicate the interpretation of research results.

Future Directions

There are several future directions for the study of MPHP. One potential direction is to investigate its use as a tool for studying the role of dopamine in addiction and substance abuse disorders. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of MPHP on the body and brain, as well as its potential for abuse and addiction.
In conclusion, MPHP is a synthetic cathinone that has been studied for its potential use in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects on the body. While it has several advantages for use in lab experiments, it also has limitations and raises ethical concerns about its use. There are several future directions for the study of MPHP, including its potential therapeutic applications and its role in addiction and substance abuse disorders.

Scientific Research Applications

MPHP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MPHP a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-(methylamino)-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-12-9-5-8-11(14)13-10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFRZIGXQBHWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylamino)-N-phenylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methylamino)-N-phenylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(methylamino)-N-phenylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(methylamino)-N-phenylbutanamide hydrochloride
Reactant of Route 4
4-(methylamino)-N-phenylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(methylamino)-N-phenylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(methylamino)-N-phenylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.